molecular formula C16H13Cl2N3O B5775833 2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide

2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide

Cat. No. B5775833
M. Wt: 334.2 g/mol
InChI Key: RDAOTHZHPNYLQQ-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as CDDO-Im, which belongs to the triterpenoid family.

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide involves the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of various genes involved in antioxidant defense and cell survival. Activation of the Nrf2 pathway by 2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. However, one limitation of using this compound is its potential toxicity at high doses. Therefore, careful consideration should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide. One direction is to investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and treatment duration of this compound. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide is a promising compound that has shown potential in various fields of scientific research. Its potent antioxidant and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells, make it an attractive candidate for further study. However, careful consideration should be taken when using this compound in lab experiments due to its potential toxicity at high doses. Further research is needed to determine the optimal dosage and treatment duration of this compound, as well as its potential side effects and safety profile in humans.

Synthesis Methods

The synthesis method of 2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide involves several steps. The first step is the synthesis of 3-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole. This is followed by the synthesis of 2-cyano-3-(3,4-dichlorophenyl)-acrylonitrile. The final step involves the reaction of 3-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole and 2-cyano-3-(3,4-dichlorophenyl)-acrylonitrile to produce 2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide.

Scientific Research Applications

2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide has been extensively studied for its potential in various fields of scientific research. This compound has shown promising results in cancer treatment, neuroprotection, and anti-inflammatory activities.

properties

IUPAC Name

(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c1-9-5-11(6-12(8-19)16(20)22)10(2)21(9)13-3-4-14(17)15(18)7-13/h3-7H,1-2H3,(H2,20,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOTHZHPNYLQQ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

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